molecular formula C10H18NNaO4S B2620788 Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate CAS No. 2470384-89-3

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate

Cat. No. B2620788
CAS RN: 2470384-89-3
M. Wt: 271.31
InChI Key: UEBOYVLZCSVHQB-DDWIOCJRSA-M
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Description

“Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate” is a complex organic compound. It contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry . This compound also contains a sodium sulfinate group, which is a powerful building block for the synthesis of organosulfur compounds .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Sodium sulfinates, like the one in this compound, can be prepared and utilized as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group and a sodium sulfinate group . The tert-butoxycarbonyl group is a crowded group that elicits a unique reactivity pattern .


Chemical Reactions Analysis

Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Scientific Research Applications

Synthesis of Tertiary Butyl Esters

Tertiary butyl esters find large applications in synthetic organic chemistry . Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .

Preparation of Sodium Sulfinates

Sodium sulfinates, including Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have emerged as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Synthesis of Organosulfur Compounds

Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This includes the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation has been made . Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be used in these reactions .

Multicomponent Reactions

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be used in multicomponent reactions . These reactions are a type of reaction in which three or more reactants combine to form a product .

Site-Selective C–H Sulfonylation

The most promising site-selective C–H sulfonylation can be achieved using Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate . This is a type of reaction where a hydrogen atom in a specific position in an organic compound is replaced by a sulfonyl group .

Photoredox Catalytic Transformations

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be used in photoredox catalytic transformations . These are reactions that use light to excite a photocatalyst, which can then transfer electrons to other molecules .

Electrochemical Synthesis of Sodium Sulfinates

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be synthesized electrochemically . This is a process where electricity is used to drive a chemical reaction .

Mechanism of Action

The mechanism of action of this compound in chemical reactions is largely determined by the unique reactivity pattern of the tert-butoxycarbonyl group . Sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Future Directions

The future directions in the research and application of this compound could involve exploring its potential uses in synthetic organic chemistry, given the versatility of the tert-butoxycarbonyl and sodium sulfinate groups . Further studies could also focus on developing more efficient and sustainable methods for its synthesis .

properties

IUPAC Name

sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBOYVLZCSVHQB-DDWIOCJRSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate

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